molecular formula C9H9NO4 B2882620 3-(Oxetan-3-yloxy)picolinic acid CAS No. 1402232-70-5

3-(Oxetan-3-yloxy)picolinic acid

Cat. No.: B2882620
CAS No.: 1402232-70-5
M. Wt: 195.174
InChI Key: VLEFACHFHSNYGF-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yloxy)picolinic acid is a heterocyclic carboxylic acid derivative featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted with an oxetane-3-yloxy group at the 3-position. This compound combines the chelating properties of picolinic acid with the steric and electronic effects of the oxetane ring, a strained ether moiety known to enhance solubility and metabolic stability in medicinal chemistry applications.

Properties

IUPAC Name

3-(oxetan-3-yloxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(12)8-7(2-1-3-10-8)14-6-4-13-5-6/h1-3,6H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEFACHFHSNYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yloxy)picolinic acid typically involves the formation of the oxetane ring followed by its attachment to the picolinic acid moiety. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through various cyclization reactions, such as epoxide ring opening and subsequent ring closure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the oxetane ring and its attachment to the picolinic acid .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxetan-3-yloxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-(Oxetan-3-yloxy)picolinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yloxy)picolinic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. Additionally, the picolinic acid moiety can interact with metal ions and other biomolecules, potentially influencing various biochemical pathways .

Comparison with Similar Compounds

Key Findings:

Positional Isomerism Effects :

  • The position of the carboxylic acid group (C2 in picolinic acid vs. C3 in nicotinic acid) critically influences functional interactions. Picolinic acid’s ortho-substituted carboxylic acid enables chelation and specific binding to heterocyclic nitrogen, improving chromatographic peak symmetry . Nicotinic acid’s para-substituted carboxylic acid lacks this specificity, rendering it ineffective as a mobile phase additive .

Substituent Impact :

  • Oxetane vs. Hydroxyl Groups : The oxetane moiety in this compound likely enhances solubility compared to 3-hydroxypicolinic acid’s hydroxyl group, which may form stronger hydrogen bonds but lower solubility. The oxetane’s strained ether structure also confers metabolic stability, a desirable trait in pharmaceuticals.
  • UV Absorbance : All analogs show UV activity due to the aromatic pyridine ring, but substituents like oxetane or hydroxyl may shift absorbance maxima, affecting their utility in UV-detection-based applications.

Applications: Chromatography: Picolinic acid’s chelation properties make it effective for trace analysis in chromatography, while this compound’s oxetane group could reduce nonspecific binding in similar settings. Mass Spectrometry: 3-Hydroxypicolinic acid’s role as a MALDI matrix highlights the importance of substituent polarity in desorption/ionization efficiency . The oxetane derivative may offer alternative matrix properties due to its unique solubility and steric profile.

Research Implications and Gaps

  • Analytical Chemistry : Further studies are needed to evaluate its performance as a mobile phase additive or MALDI matrix, building on picolinic acid’s success .
  • Structural Specificity : The failure of nicotinic acid in chromatography underscores the necessity of ortho-substitution for chelation-driven applications .

Biological Activity

3-(Oxetan-3-yloxy)picolinic acid is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article consolidates findings from various studies to elucidate the biological activity of this compound, including its antimicrobial efficacy, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an oxetane ring connected to a picolinic acid moiety. The unique structure may contribute to its biological properties, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that picolinic acid derivatives exhibit significant antimicrobial properties. For instance, a study assessing various picolinic acid derivatives indicated that they possess high antimicrobial activity against several bacterial strains at different pH levels. Here are some key findings:

Microorganism MIC (mg/mL) at pH=5.0 MIC (mg/mL) at pH=7.0
Staphylococcus aureus0.783.13
Pseudomonas aeruginosa0.393.13
Bacillus subtilis6.253.13
Candida albicans0.391.56

These results suggest that the compound may be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

The cytotoxic effects of this compound have also been investigated, particularly in relation to human fibroblast cell lines. In vitro studies showed that while some derivatives exhibited antimicrobial activity, they did not significantly affect DNA synthesis or cell viability at lower concentrations (below 0.02%). This indicates a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several research articles have explored the biological activities of compounds related to picolinic acid:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of various picolinic acid derivatives against multiple pathogens, supporting their potential use as food preservatives due to their low cytotoxicity and strong antimicrobial properties .
  • Mechanism of Action : The mechanism by which picolinic acid exerts its antimicrobial effects may involve interference with iron metabolism within macrophages, thereby enhancing immune response against pathogens .
  • Therapeutic Potential : Research into the therapeutic applications of picolinic acid derivatives suggests they could serve as adjuncts in treating infections caused by antibiotic-resistant bacteria, particularly in chronic conditions like cystic fibrosis where Pseudomonas aeruginosa is prevalent .

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